molecular formula C21H15Cl2N3O2 B243779 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide

2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide

Katalognummer B243779
Molekulargewicht: 412.3 g/mol
InChI-Schlüssel: OQCVYUFZXKRZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is complex and varies depending on the application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. In agriculture, it acts as a selective herbicide by inhibiting the activity of certain enzymes involved in the synthesis of amino acids in plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide are also diverse and depend on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation. In agriculture, it inhibits the growth of certain plant species by disrupting the synthesis of amino acids. In industry, it has been used as a precursor for the synthesis of various chemicals and materials.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments include its relative ease of synthesis, diverse range of applications, and potential for significant scientific breakthroughs. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the research and development of 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. In medicine, further studies are needed to determine its efficacy in the treatment of various cancers and neurodegenerative diseases. In agriculture, research is needed to develop more effective and environmentally friendly herbicides and pesticides. In industry, the compound's potential as a precursor for the synthesis of various chemicals and materials should be further explored.
In conclusion, 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesemethoden

The synthesis of 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves the reaction of 2-chloro-5-nitrobenzaldehyde with 2-amino-5,7-dimethyl-1,3-benzoxazole in the presence of sodium hydroxide and ethanol. The resulting compound is then treated with nicotinoyl chloride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In industry, it has been utilized in the production of various chemicals and materials.

Eigenschaften

Molekularformel

C21H15Cl2N3O2

Molekulargewicht

412.3 g/mol

IUPAC-Name

2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H15Cl2N3O2/c1-11-8-12(2)18-17(9-11)26-21(28-18)13-5-6-15(22)16(10-13)25-20(27)14-4-3-7-24-19(14)23/h3-10H,1-2H3,(H,25,27)

InChI-Schlüssel

OQCVYUFZXKRZPV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl)C

Kanonische SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.